Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate
CAS No.: 488095-91-6
Cat. No.: VC11009118
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488095-91-6 |
|---|---|
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-11(20-12)8-19-10-4-2-9(3-5-10)14(16)17/h2-7H,8H2,1H3 |
| Standard InChI Key | HJDQODPEBRTQGF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate, reflects its three key functional groups:
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A furan ring at position 2 substituted with a methyl ester group.
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A 4-nitrophenoxy methyl group attached to the furan’s 5-position.
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A nitro group para to the oxygen atom on the benzene ring.
The SMILES notation (COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]) and InChIKey (HJDQODPEBRTQGF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The nitro group introduces significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 488095-91-6 |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | Methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)N+[O-] |
| Topological Polar Surface Area | 103 Ų |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate typically involves sequential functionalization of the furan and benzene rings. A representative route includes:
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Esterification of Furan-2-Carboxylic Acid: Methylation of furan-2-carboxylic acid using methanol and a catalytic acid yields methyl furan-2-carboxylate .
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Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group at the furan’s 5-position.
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Nucleophilic Substitution: The chloromethyl intermediate reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) to form the 4-nitrophenoxy methyl linkage.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12 hr | 85–90% |
| Chloromethylation | HCHO, HCl, ZnCl₂, 60°C, 6 hr | 70–75% |
| Phenoxy Substitution | 4-Nitrophenol, K₂CO₃, DMF, 80°C, 8 hr | 60–65% |
Alternative Oxidative Esterification
Recent advances employ manganese dioxide (MnO₂) and sodium cyanide (NaCN) for one-pot oxidative esterification of hydroxymethyl furan derivatives . For example, 5-(hydroxymethyl)furfural (HMF) can be oxidized and esterified in methanol to yield methyl furan-2-carboxylates, though nitro group incorporation requires additional steps.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 300 MHz): Signals at δ 7.10 (d, J = 3.7 Hz, furan H-3), 6.44 (d, J = 3.7 Hz, furan H-4), and 8.20–7.60 ppm (m, aromatic H from nitrophenoxy) confirm substituent positions.
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¹³C NMR: Peaks at δ 158.8 (ester carbonyl), 147.7 (nitrobenzene C-1), and 119.0 (furan C-5) align with expected electronic environments .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data show a molecular ion peak at m/z 277.23 [M]⁺, with fragmentation patterns corresponding to loss of NO₂ (46 Da) and COOCH₃ (59 Da).
Table 3: Key Spectral Assignments
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 3.85 (s, OCH₃), δ 5.06 (s, CH₂O) |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
| HPLC (C18, MeCN:H₂O) | Retention time: 6.8 min |
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The nitro group’s electron-withdrawing nature makes the compound a precursor for:
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Reduction to Amines: Catalytic hydrogenation yields 4-aminophenoxy derivatives, useful in azo dye synthesis.
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Cycloadditions: Participation in Diels-Alder reactions with dienes to form bicyclic structures .
Pharmaceutical Building Block
Structural analogs, such as methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate , demonstrate antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies.
Challenges and Limitations
Stability Concerns
The nitro group renders the compound sensitive to light and heat, necessitating storage at –20°C under inert atmosphere.
Solubility Issues
Limited aqueous solubility (0.12 mg/mL at 25°C) complicates biological testing, often requiring DMSO or ethanol co-solvents.
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